4-Isocyanato-1-(trifluoroacetyl)piperidine

Description

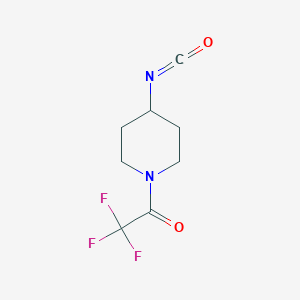

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-isocyanatopiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c9-8(10,11)7(15)13-3-1-6(2-4-13)12-5-14/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDNMLVALJVJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=C=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381215 | |

| Record name | 4-Isocyanato-1-(trifluoroacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493036-44-5 | |

| Record name | 4-Isocyanato-1-(trifluoroacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-1-(4-isocyanatopiperidin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Isocyanato 1 Trifluoroacetyl Piperidine

Precursor Synthesis and Strategic Derivatization Routes

The synthesis of 4-Isocyanato-1-(trifluoroacetyl)piperidine hinges on the initial construction of a precisely functionalized piperidine (B6355638) ring. This involves the strategic acylation of the ring nitrogen with a trifluoroacetyl group and ensuring the presence of a primary amino group at the 4-position, which serves as the immediate precursor to the isocyanate.

Synthesis of N-Acylated Piperidine Intermediates

The introduction of the trifluoroacetyl group onto the piperidine nitrogen is a critical step that modulates the reactivity of the ring and is integral to the final compound's structure. This is typically achieved through the acylation of a suitable 4-aminopiperidine (B84694) derivative.

A common route to the key precursor, 4-amino-1-(trifluoroacetyl)piperidine, involves a multi-step sequence that begins with more readily available starting materials and employs protecting group chemistry to ensure regioselectivity.

One documented pathway starts from 4-piperidinecarboxylic acid. google.com The initial step involves a double acylation using trifluoroacetic anhydride (B1165640) (TFAA) in the presence of pyridine, which yields 1,4-bis(trifluoroacetyl)piperidine. google.com This intermediate is then subjected to selective hydrolysis under basic conditions (e.g., potassium carbonate in methanol (B129727)/water), which preferentially removes the trifluoroacetyl group from the less stable exocyclic amide, affording a mono-acylated piperidine derivative. google.com

To differentiate the two nitrogen atoms for subsequent steps, the endocyclic secondary amine is then protected. A frequently used protecting group is the tert-butyloxycarbonyl (Boc) group, introduced by reacting the mono-acylated intermediate with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com This yields 1-tert-butyloxycarbonyl-4-(trifluoroacetamido)piperidine.

The final step in forming the direct precursor is the selective deprotection of the endocyclic nitrogen. The Boc group is labile under acidic conditions and can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comnih.gov The trifluoroacetyl group on the exocyclic amine is significantly more stable under these conditions, allowing for selective removal of the Boc group to yield the hydrochloride salt of 4-amino-1-(trifluoroacetyl)piperidine. Neutralization with a base then provides the free amine, ready for conversion to the isocyanate.

An alternative, more direct approach involves the direct N-trifluoroacetylation of 4-aminopiperidine. However, this requires careful control of reaction conditions to favor acylation at the more nucleophilic endocyclic nitrogen over the exocyclic primary amine, often necessitating protection of the 4-amino group first.

| Step | Starting Material | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | 4-Piperidinecarboxylic Acid | Trifluoroacetic anhydride (TFAA), Pyridine | 1,4-Bis(trifluoroacetyl)piperidine |

| 2 | 1,4-Bis(trifluoroacetyl)piperidine | K₂CO₃, Methanol/Water | N-(Piperidin-4-yl)-2,2,2-trifluoroacetamide |

| 3 | N-(Piperidin-4-yl)-2,2,2-trifluoroacetamide | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl 4-(trifluoroacetamido)piperidine-1-carboxylate |

| 4 | tert-Butyl 4-(trifluoroacetamido)piperidine-1-carboxylate | Trifluoroacetic acid (TFA) or HCl in Dioxane | 4-Amino-1-(trifluoroacetyl)piperidine |

In synthesizing complex molecules like the target compound, the choice of protecting groups is crucial for achieving high yields and purity. The concept of orthogonal protection is particularly relevant, where different protecting groups can be removed under distinct conditions.

For the piperidine nitrogen, alternatives to the trifluoroacetyl group include other acyl groups or carbamates. However, for the specific target compound, the trifluoroacetyl group is a required structural feature. The strategy, therefore, revolves around protecting the 4-amino group while the piperidine nitrogen is acylated, or vice versa.

Common amine protecting groups that offer orthogonality to the acid-labile Boc group include:

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, it is stable to mild acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).

Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases, most commonly piperidine in DMF.

Generation of the Isocyanate Functionality

The conversion of the primary amino group at the 4-position of the piperidine ring into an isocyanate is the final and key transformation. This step requires reagents that can effect a carbonyl insertion.

The most common laboratory method for converting a primary amine to an isocyanate involves the use of phosgene (B1210022) (COCl₂) or a solid, safer surrogate like triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC). nih.gov Triphosgene is a crystalline solid that decomposes in the presence of a catalyst (such as activated carbon or a tertiary amine) to generate three equivalents of phosgene in situ. google.com

The reaction is typically carried out by adding a solution of triphosgene (approximately 0.33-0.4 equivalents per equivalent of amine) in an inert aprotic solvent, such as dichloromethane or toluene, to a solution of the amine precursor, 4-amino-1-(trifluoroacetyl)piperidine. nih.gov A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is required to scavenge the two equivalents of HCl produced during the reaction. chemijournal.com The reaction is often run at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

The general mechanism involves the initial formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates HCl to form the isocyanate. Careful control of stoichiometry is important to avoid the formation of urea (B33335) byproducts, which can occur if the newly formed isocyanate reacts with unreacted starting amine. nih.gov

Purification of the final isocyanate can be challenging. Unreacted triphosgene and its byproducts can be difficult to remove. Distillation under reduced pressure is often the preferred method for purifying volatile isocyanates. jk-sci.com

| Parameter | Description |

|---|---|

| Reactant | 4-Amino-1-(trifluoroacetyl)piperidine |

| Reagent | Triphosgene (BTC) |

| Stoichiometry | ~0.33 - 0.4 equivalents of BTC per 1 equivalent of amine |

| Base | Triethylamine or Pyridine (~2.2 equivalents) |

| Solvent | Anhydrous Dichloromethane (DCM) or Toluene |

| Temperature | Typically 0 °C to room temperature |

| Purification | Distillation under reduced pressure |

Concerns over the high toxicity of phosgene have driven research into phosgene-free synthetic routes to isocyanates. nwo.nlcore.ac.uk These methods provide alternative pathways that avoid the handling of highly hazardous materials.

Decomposition of Carbamates: This is a leading phosgene-free industrial method. nih.gov It involves reacting the primary amine with dimethyl carbonate or urea to form a carbamate (B1207046), which is then thermally decomposed to yield the isocyanate and an alcohol or ammonia. nih.govresearchgate.net The conditions for carbamate decomposition are often harsh, but catalytic systems are being developed to lower the required temperature. nwo.nl

The Curtius Rearrangement: This classic named reaction involves the thermal rearrangement of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. The acyl azide is typically prepared from a carboxylic acid derivative (e.g., an acid chloride or ester) by reaction with sodium azide. This method is valuable for small-scale laboratory syntheses but is less suitable for large-scale production due to the potentially explosive nature of acyl azides.

Oxidative Carbonylation: This approach involves the reaction of amines with carbon monoxide and an oxidizing agent, often in the presence of a palladium or selenium catalyst. This method can directly produce carbamates or, under certain conditions, isocyanates, but it often requires high pressures of carbon monoxide.

These innovative approaches offer safer and potentially more environmentally benign alternatives to traditional phosgenation, though their applicability and efficiency can be highly dependent on the specific substrate.

Convergent and Linear Synthesis Pathways to this compound

The predominant route to this compound described in the scientific literature follows a linear synthesis strategy. This approach involves the sequential modification of a starting piperidine derivative. A key precursor in this pathway is 4-piperidinecarboxylic acid.

A plausible and documented linear synthesis commences with the trifluoroacetylation of both the nitrogen and the carboxyl group of 4-piperidinecarboxylic acid. A Chinese patent describes a method for the preparation of 1,4-bis(trifluoroacetyl)piperidine from 4-piperidinecarboxylic acid using trifluoroacetic anhydride. This intermediate can then be selectively deprotected at the 4-position to yield 4-(trifluoroacetyl)piperidine.

The subsequent and crucial step is the conversion of the 4-amino group (or a derivative thereof) into the isocyanate. This transformation can be achieved through several established methods. The use of phosgene or a safer equivalent like triphosgene is a common industrial practice for this conversion. The reaction typically involves treating the corresponding primary amine with the phosgenating agent in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Alternatively, phosgene-free methods offer a safer, though potentially more complex, route. One such method is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate. Another phosgene-free approach is the Staudinger-aza-Wittig reaction.

In contrast, a convergent synthesis for this specific molecule is less commonly reported. A convergent approach would involve the synthesis of two or more complex fragments that are then combined in the final stages to form the target molecule. For this compound, this could theoretically involve the synthesis of a pre-functionalized trifluoroacetylated fragment and a separate isocyanate-containing moiety, which are then coupled. However, the linear approach starting from a piperidine scaffold appears to be the more practical and documented method.

Optimization of Reaction Conditions and Process Efficiency in Laboratory Synthesis

The efficiency of the laboratory synthesis of this compound is highly dependent on the optimization of each reaction step. Key parameters that are typically fine-tuned include the choice of reagents, solvents, temperature, and reaction time.

For the initial trifluoroacetylation step, as described in a Chinese patent, the reaction of 4-piperidinecarboxylic acid with trifluoroacetic anhydride is a critical transformation. The yield and purity of the resulting 1,4-bis(trifluoroacetyl)piperidine are influenced by the stoichiometry of the reagents and the reaction temperature.

In the subsequent conversion of the amino group to the isocyanate, the choice of the phosgenating agent and the base is crucial. Triphosgene is often favored over phosgene gas in a laboratory setting due to its solid form, which is easier and safer to handle. The selection of a suitable solvent, such as dichloromethane or toluene, and a non-nucleophilic base like triethylamine is important to prevent unwanted side reactions. The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure complete conversion.

The following table outlines some of the key reaction parameters that are often optimized in the synthesis of isocyanates from amines using triphosgene:

| Parameter | Options | Considerations |

| Phosgenating Agent | Phosgene, Diphosgene, Triphosgene | Triphosgene is a safer, solid alternative to gaseous phosgene. |

| Solvent | Dichloromethane, Toluene, Ethyl Acetate (B1210297) | Must be inert to the reaction conditions and allow for appropriate temperature control. |

| Base | Triethylamine, Pyridine, Proton Sponge | Should efficiently scavenge HCl without reacting with the isocyanate product. |

| Temperature | -78 °C to reflux | Initially low to control exothermicity, then potentially raised for reaction completion. |

| Stoichiometry | Amine:Triphosgene ratio | Typically around 1:0.33 to 1:0.4, as one molecule of triphosgene generates three molecules of phosgene in situ. |

Work-up and purification are also critical for obtaining a high-purity product. Excess phosgenating agent and byproducts must be carefully removed, often through distillation or chromatography, as they can be highly reactive and toxic.

Exploration of Stereoselective Synthetic Approaches for Piperidine Analogues in Academic Research

While the synthesis of this compound itself does not inherently involve the creation of stereocenters, the broader field of piperidine synthesis has seen extensive research into stereoselective methods to produce chiral analogues. These approaches are crucial for the development of pharmaceuticals and other bioactive molecules where specific stereoisomers exhibit desired activities.

Several strategies have been developed for the stereoselective synthesis of substituted piperidines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with defined stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts, often transition metal complexes with chiral ligands, can induce enantioselectivity in the formation of the piperidine ring or in the functionalization of a pre-existing piperidine. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the stereoselective synthesis of piperidine analogues. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. Once the desired stereochemistry is established, the auxiliary is removed.

Biocatalysis: Enzymes are increasingly being used to perform highly stereoselective reactions in the synthesis of piperidine derivatives.

Research in this area has led to the development of methods for the synthesis of piperidines with substituents at various positions and with controlled stereochemistry. For example, rhodium-catalyzed C-H functionalization can be directed to the C2 or C4 positions of the piperidine ring depending on the choice of catalyst and protecting group on the nitrogen atom. nih.gov These advanced synthetic methodologies, while not directly applied in the standard synthesis of this compound, form the basis for creating novel and structurally diverse chiral piperidine-based compounds for various applications.

Chemical Transformations and Reactivity Profile of 4 Isocyanato 1 Trifluoroacetyl Piperidine

Reactions Involving the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.

The reaction of isocyanates with primary and secondary amines is a fundamental and highly efficient method for the synthesis of substituted ureas. beilstein-journals.orgcommonorganicchemistry.com This transformation is a cornerstone of medicinal chemistry and materials science. The reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate. This process is typically rapid and can be performed in various aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com

The general reaction is as follows:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R' (from a primary amine)

R-N=C=O + R'₂NH → R-NH-C(=O)-NR'₂ (from a secondary amine)

In the context of 4-Isocyanato-1-(trifluoroacetyl)piperidine, reaction with a primary amine such as cyclohexylamine (B46788) would yield a disubstituted urea (B33335). Similarly, reaction with a secondary amine like piperidine (B6355638) would result in a trisubstituted urea. bioorganic-chemistry.com This reaction is generally high-yielding and does not require a base, making it a very clean and straightforward transformation. commonorganicchemistry.combioorganic-chemistry.com

Table 1: Examples of Urea Formation Reactions

| Amine Type | Example Reactant | Product Type |

| Primary Amine | Cyclohexylamine | N-cyclohexyl-N'-(1-(trifluoroacetyl)piperidin-4-yl)urea |

| Secondary Amine | Piperidine | 1-(1-(trifluoroacetyl)piperidin-4-yl)-3,3-pentamethyleneurea |

| Aromatic Amine | Aniline | N-phenyl-N'-(1-(trifluoroacetyl)piperidin-4-yl)urea |

Isocyanates are versatile reagents in cycloaddition reactions, serving as precursors for a variety of heterocyclic systems. The cumulative double bonds in the isocyanate group can participate in reactions such as [2+2], [3+2], and [4+2] cycloadditions. researchgate.netrsc.org These reactions provide efficient pathways to construct complex ring systems that are prevalent in pharmacologically active molecules. amazonaws.commdpi.com

For instance, isocyanates can react with electron-rich alkenes in [2+2] cycloadditions to form β-lactams, although this is more common for ketenes. More prevalent are [3+2] cycloaddition reactions. For example, the reaction of an isocyanate with an azide (B81097) can lead to the formation of a tetrazolinone ring system after rearrangement. nih.gov Similarly, reactions with nitrile oxides or diazoalkanes can provide access to other five-membered heterocycles. rsc.org

In [4+2] cycloadditions, or Diels-Alder reactions, isocyanates can act as dienophiles, reacting with dienes to form six-membered heterocyclic rings. The reactivity in these cycloadditions is significantly influenced by the electronic nature of the substituents. The presence of the electron-withdrawing trifluoroacetyl group on the piperidine ring of this compound can enhance its dienophilic character, potentially facilitating reactions with electron-rich dienes.

The electrophilicity of the isocyanate group extends its reactivity to a broad spectrum of organic reagents beyond amines.

Alcohols: Isocyanates react readily with primary and secondary alcohols to form carbamates (urethanes). researchgate.net This reaction is analogous to urea formation and is often catalyzed by organotin compounds (like dibutyltin (B87310) dilaurate) or tertiary amines. researchgate.net The reaction of this compound with an alcohol, R-OH, would yield a 1-(trifluoroacetyl)piperidin-4-yl)carbamate. Acyl isocyanates are known to be highly reactive toward even hindered alcohols. researchgate.net

Aldehydes: The reaction of isocyanates with aldehydes can be more complex. In the presence of a suitable catalyst, they can undergo a [2+2] cycloaddition to form oxazetidinones. Base-promoted reactions, such as the Knoevenagel condensation, typically involve an active methylene (B1212753) compound reacting with an aldehyde, which is a different reaction class. juniperpublishers.com

Strong Bases: While isocyanates are generally used as electrophiles, their interaction with strong bases can lead to polymerization or trimerization to form isocyanurates. The α-proton on the isocyanate is not acidic. However, strong bases could potentially interact with other parts of the molecule, though the trifluoroacetyl group is generally stable to many basic conditions used for deprotection of other groups. google.com

Chemical Behavior of the Trifluoroacetyl Group

The trifluoroacetyl (TFA) group is a prominent feature of the molecule, serving primarily as a protecting group for the piperidine nitrogen. Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.

The trifluoroacetyl group is a robust protecting group for amines but can be removed under specific conditions. Its cleavage is a key step in synthetic sequences where the piperidine nitrogen needs to be functionalized further.

Basic Hydrolysis: The TFA group can be cleaved under mild basic conditions. nih.govresearchgate.net Reagents such as potassium carbonate (K₂CO₃) in methanol (B129727) or aqueous lithium hydroxide (B78521) (LiOH) can effectively hydrolyze the trifluoroacetamide (B147638) bond. google.comresearchgate.net The mechanism involves nucleophilic attack of a hydroxide or alkoxide ion at the carbonyl carbon of the trifluoroacetyl group.

Reductive Cleavage: An alternative, non-hydrolytic method for deprotection involves treatment with sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system like THF and ethanol. google.com This method was found to be effective for removing the TFA group from resin-bound peptides when other common deprotection reagents failed. google.com

Table 2: Deprotection Methods for Trifluoroacetyl Group

| Reagent(s) | Solvent(s) | Conditions | Reference |

| Potassium Carbonate (K₂CO₃), Water | Methanol (MeOH) | Room Temperature | google.com |

| Lithium Hydroxide (LiOH) | Methanol/Ethanol | Room Temperature | researchgate.net |

| Sodium Borohydride (NaBH₄) | THF/Ethanol | Room Temperature | google.com |

| Sodium Hydroxide (NaOH) | Ethanol/Water | 50 °C | researchgate.net |

The trifluoroacetyl group plays a dual role in modulating the molecule's reactivity.

Protecting Group: The primary function of the TFA group in this molecule is to protect the piperidine nitrogen. It is stable under a variety of reaction conditions, including those used to remove other common amine protecting groups like Fmoc and Boc. google.comresearchgate.net This orthogonality makes it a valuable tool in multi-step synthesis, particularly in peptide and medicinal chemistry. nih.govresearchgate.net The protection of the piperidine nitrogen prevents it from interfering with reactions at the isocyanate terminus.

Activating Group: The strong inductive effect (-I) of the three fluorine atoms makes the trifluoroacetyl group highly electron-withdrawing. This deactivates the piperidine nitrogen, rendering it less nucleophilic and basic. This electronic effect can also be transmitted through the piperidine ring, potentially influencing the reactivity of the isocyanate group. Furthermore, trifluoroacetyl groups have been shown to activate molecules for cycloaddition reactions, suggesting that the TFA moiety in this compound could enhance the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and a more reactive participant in cycloaddition reactions. researchgate.net

Transformations of the Piperidine Ring System of this compound

The reactivity of the piperidine ring in this compound is significantly influenced by the electronic properties of the N-trifluoroacetyl group. This powerful electron-withdrawing group modulates the nucleophilicity of the piperidine nitrogen and the acidity of the protons on the carbon framework, thereby dictating the feasible chemical transformations.

Further N-Substitution Reactions of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is acylated, rendering it significantly less nucleophilic than a typical secondary amine. Direct N-alkylation or N-acylation is generally not feasible without prior removal of the trifluoroacetyl group. However, this protecting group can be cleaved under specific conditions, allowing for subsequent functionalization of the piperidine nitrogen.

A common strategy for the removal of the N-trifluoroacetyl group involves basic hydrolysis. For instance, treatment of a related N-(trifluoroacetyl)piperidine derivative with potassium carbonate in methanol can effectively cleave the amide bond. Following the removal of the trifluoroacetyl group, the resulting secondary amine can be reprotected with a different functional group. A notable example is the introduction of a tert-butyloxycarbonyl (Boc) group by reacting the deprotected piperidine with di-tert-butyl dicarbonate (B1257347). This deprotection-reprotection sequence opens up avenues for a variety of N-substitutions.

Once the trifluoroacetyl group is removed, the liberated piperidine nitrogen can undergo a range of conventional N-functionalization reactions. For example, N-alkylation can be achieved by reacting the secondary amine with an appropriate alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like triethylamine (B128534). This approach allows for the introduction of various alkyl and arylmethyl groups at the nitrogen position, leading to a diverse array of substituted piperidines.

Table 1: Examples of N-Substitution Reactions on a Piperidine Ring Following N-Trifluoroacetyl Deprotection

| Starting Material Analogue | Reagents and Conditions | Product | Reaction Type |

| 1,4-bis(trifluoroacetyl)piperidine | 1. K₂CO₃, MeOH, H₂O, rt, 2h | 1-(tert-butyloxycarbonyl)-4-(trifluoroacetyl)piperidine | Deprotection/Reprotection |

| 2. (Boc)₂O, rt, 3h | |||

| 4-(Trifluoroacetyl)piperidine | Et₃N, BnBr, THF, rt, 12h | 1-Benzyl-4-(trifluoroacetyl)piperidine | N-Alkylation |

Derivatization of the Piperidine Carbon Framework for Structural Modifications

The derivatization of the carbon framework of the piperidine ring in this compound presents a significant challenge due to the electronic effects of the N-trifluoroacetyl group. This group strongly deactivates the piperidine ring towards electrophilic attack and also influences the acidity of the adjacent C-H bonds.

Reactivity of α-Protons: The protons on the carbon atoms adjacent to the nitrogen (α-protons at C-2 and C-6) are typically the most acidic in N-substituted piperidines and are often targeted for deprotonation followed by reaction with an electrophile. However, the strongly electron-withdrawing nature of the trifluoroacetyl group significantly reduces the electron density on the nitrogen atom, which in turn decreases the stability of an adjacent carbanion. Consequently, the deprotonation of the α-protons of N-(trifluoroacetyl)piperidines is disfavored compared to piperidines bearing less electron-withdrawing groups like N-Boc or N-alkyl. While there is extensive literature on the α-lithiation and functionalization of N-Boc-piperidine, similar transformations for N-(trifluoroacetyl)piperidines are not well-documented, suggesting that these reactions are likely to be challenging.

Reactivity of β- and γ-Protons: The protons at the β (C-3 and C-5) and γ (C-4) positions are less influenced by the nitrogen substituent and are generally less acidic. Direct functionalization at these positions via deprotonation is typically difficult to achieve with high regioselectivity.

Alternative Strategies for Carbon Framework Functionalization:

Given the challenges associated with direct C-H functionalization of the N-(trifluoroacetyl)piperidine ring, alternative strategies would likely be required for its derivatization. These could include:

Functionalization prior to the introduction of the trifluoroacetyl group: The desired substituents on the piperidine ring could be introduced at an earlier stage of the synthesis, before the acylation of the piperidine nitrogen.

Ring-closing metathesis (RCM) or other cyclization strategies: Substituted piperidine rings can be constructed from acyclic precursors using powerful synthetic methods like RCM, allowing for the incorporation of various functional groups at different positions of the ring.

In the absence of specific literature precedents for the derivatization of the carbon framework of this compound, any proposed transformation would be speculative and would require careful experimental validation. The strong deactivating effect of the N-trifluoroacetyl group remains the primary hurdle to overcome for the direct functionalization of the piperidine ring.

Table 2: Comparison of Expected Reactivity of Piperidine C-H Bonds Based on N-Substituent

| N-Substituent | α-Proton Acidity | Susceptibility to α-Lithiation | Reactivity towards Electrophiles |

| -Alkyl (e.g., -CH₃) | Moderate | Moderate | Good |

| -Boc | High | High | Excellent |

| -COCF₃ | Low | Low | Poor (expected) |

| -SO₂R | Low | Low | Poor (expected) |

Application of 4 Isocyanato 1 Trifluoroacetyl Piperidine in Advanced Organic Synthesis and Research

Utilization as a Key Building Block for the Construction of Complex Molecular Architectures

The rigid piperidine (B6355638) scaffold of 4-isocyanato-1-(trifluoroacetyl)piperidine provides a well-defined three-dimensional framework that is highly sought after in the design of complex molecular architectures. The isocyanate functionality serves as a highly reactive electrophilic handle, enabling its efficient incorporation into larger molecules through reactions with a wide array of nucleophiles, including amines, alcohols, and thiols.

The trifluoroacetyl group plays a crucial role by modulating the reactivity of the piperidine nitrogen. By withdrawing electron density, it prevents the piperidine nitrogen from interfering with the desired reactions of the isocyanate group. This electronic feature ensures clean and predictable reaction outcomes, which is a critical aspect in multi-step syntheses of complex targets.

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its potential is evident from the widespread use of similar piperidine-containing building blocks. For instance, substituted piperidines are core components of numerous alkaloids and synthetic pharmaceuticals. The strategic incorporation of the this compound unit can introduce a key structural motif that can be further elaborated to construct intricate polycyclic systems.

The general synthetic utility can be illustrated by its reaction with a multifunctional nucleophile, leading to an intermediate that can undergo subsequent cyclization or cross-coupling reactions to build molecular complexity.

Table 1: Representative Reactions for Complex Molecule Construction

| Nucleophile | Product Type | Potential Subsequent Transformations |

|---|---|---|

| Amino acid | Peptidomimetic | Cyclization, further peptide coupling |

| Dithiane-containing alcohol | Acyclic intermediate | Deprotection and cyclization to form spirocycles |

Contribution to the Synthesis of Disubstituted Urea (B33335) Scaffolds for Structure-Activity Relationship (SAR) Investigations

The reaction of isocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of disubstituted ureas. This compound is an ideal reagent for this purpose, allowing for the systematic generation of libraries of urea derivatives for structure-activity relationship (SAR) studies.

In medicinal chemistry, the urea moiety is a privileged functional group known to participate in key hydrogen bonding interactions with biological targets. By systematically varying the amine component that reacts with this compound, researchers can explore the impact of different substituents on the biological activity of the resulting urea compounds.

The trifluoroacetylpiperidine portion of the molecule can serve as a constant structural element, allowing for the focused investigation of the chemical space around the urea linkage. The conformational rigidity of the piperidine ring helps to limit the number of accessible conformations, which can simplify the interpretation of SAR data.

For example, in the development of enzyme inhibitors, a library of compounds can be synthesized by reacting this compound with a diverse set of amines. The inhibitory activity of each compound can then be assayed, and the results used to build a model of the pharmacophore.

Table 2: Exemplary Library of Disubstituted Ureas for SAR Studies

| Amine Reactant | Resulting Urea Derivative | Potential Therapeutic Target Class |

|---|---|---|

| Aniline | 1-(4-Trifluoroacetyl)piperidyl-3-phenylurea | Kinase inhibitors |

| Benzylamine | 1-(4-Trifluoroacetyl)piperidyl-3-benzylurea | Protease inhibitors |

Integration into Multicomponent Reactions and Diversity-Oriented Synthesis Approaches

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. Isocyanides and isocyanates are frequently employed in MCRs. While isocyanides are more common, the isocyanate functionality of this compound can participate in certain types of MCRs, such as those that proceed through the in situ formation of a carbamate (B1207046) or urea intermediate.

In the context of diversity-oriented synthesis (DOS), the goal is to rapidly generate a library of structurally diverse small molecules. This compound can be a valuable building block in DOS strategies. For example, a split-pool synthesis approach could be employed where the isocyanate is reacted with a library of amines, and the resulting ureas are then subjected to a variety of different reaction conditions to generate a diverse set of final products.

The trifluoroacetyl group can be selectively removed under specific conditions, unmasking the piperidine nitrogen for further functionalization. This latent reactivity adds another layer of diversity to the synthetic strategy.

A hypothetical DOS scheme could involve an initial Ugi-type reaction where an amine, a ketone, a carboxylic acid, and an isocyanide are combined, followed by a subsequent reaction with this compound to cap the molecule or to introduce a new functional handle.

Role in the Development of Chemical Probes and Tools for Mechanistic Studies in Biological Systems

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules. The isocyanate group of this compound is a reactive electrophile that can be used to covalently label nucleophilic residues (such as lysine, serine, or cysteine) on proteins. This property makes it a potential scaffold for the development of activity-based probes.

To create a chemical probe, the this compound core could be attached to a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, through a suitable linker. The resulting probe could then be used to identify the protein targets of a bioactive compound or to map the active site of an enzyme.

The trifluoroacetyl group can influence the pharmacokinetic properties of the probe, and its presence or absence could be used to modulate cell permeability and target engagement. Furthermore, the rigid piperidine scaffold can be used to position the reactive isocyanate group and the reporter tag in a specific orientation to enhance the selectivity of the probe.

Design and Preparation of Analogue Compounds for Investigating Synthetic Routes

The investigation of new synthetic routes often involves the use of model compounds or analogues to test and optimize reaction conditions before applying them to the actual target molecule. This compound can serve as a valuable platform for the design and preparation of such analogues.

By modifying the substituent at the 1-position of the piperidine ring, chemists can explore the electronic and steric effects on the reactivity of the isocyanate group. For example, replacing the trifluoroacetyl group with other acyl groups (e.g., acetyl, benzoyl) or with sulfonyl groups would allow for a systematic study of how the electronics of the N-substituent influence the outcome of a particular transformation.

Similarly, analogues with different substitution patterns on the piperidine ring could be prepared to investigate the impact of stereochemistry on a reaction. The synthesis of these analogues would provide valuable insights into the reaction mechanism and help in the development of more efficient and selective synthetic methods.

Table 3: Analogue Compounds for Synthetic Route Investigation

| Analogue Structure | Modification | Purpose of Investigation |

|---|---|---|

| 4-Isocyanato-1-acetylpiperidine | N-acyl group | Study of electronic effects on isocyanate reactivity |

| (R/S)-3-Methyl-4-isocyanato-1-(trifluoroacetyl)piperidine | Ring substitution | Investigation of steric and stereochemical effects |

Methodologies for Analytical Characterization and Purity Assessment in Research

Application of Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 4-Isocyanato-1-(trifluoroacetyl)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are crucial for confirming the presence and connectivity of the piperidine (B6355638) ring, the trifluoroacetyl group, and the isocyanate functionality. Due to the trifluoroacetyl group, the piperidine ring exists as a dynamic equilibrium of conformers, which can be observed in the NMR spectra.

The expected signals in the ¹H and ¹³C NMR spectra are detailed in the table below. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoroacetyl and isocyanate groups.

Table 1: Predicted NMR Spectroscopic Data for this compound This table is generated based on typical chemical shifts for similar functional groups and structural motifs.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-4 | 3.7 - 3.9 | Multiplet | Proton attached to the carbon bearing the isocyanate group. |

| ¹H | H-2, H-6 (axial & equatorial) | 3.5 - 4.2 | Multiplets | Protons adjacent to the nitrogen atom, split into complex signals due to conformational isomers. |

| ¹H | H-3, H-5 (axial & equatorial) | 1.8 - 2.2 | Multiplets | Protons on the piperidine ring. |

| ¹³C | C=O (Trifluoroacetyl) | 154 - 156 | Quartet (q) | Carbonyl carbon coupled to three fluorine atoms. |

| ¹³C | CF₃ | 115 - 118 | Quartet (q) | Trifluoromethyl carbon showing strong coupling to fluorine. |

| ¹³C | N=C=O (Isocyanate) | 122 - 125 | Singlet | Characteristic chemical shift for the central carbon of an isocyanate group. |

| ¹³C | C-4 | 48 - 52 | Singlet | Carbon attached to the isocyanate group. |

| ¹³C | C-2, C-6 | 40 - 45 | Singlet | Carbons adjacent to the nitrogen atom; may show broadening or two distinct signals due to rotational isomers. |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its elemental formula. Using techniques like electrospray ionization (ESI), HRMS can measure the mass of the protonated molecule [M+H]⁺ with high precision, confirming the molecular formula C₈H₉F₃N₂O₂. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, providing additional structural confirmation. Key fragmentation would likely involve the loss of the isocyanate group or cleavage of the piperidine ring.

Chromatographic Separation and Purity Analysis Techniques (e.g., Flash Column Chromatography)

Chromatographic techniques are vital for the purification of this compound from reaction mixtures and for assessing its purity. chemicalbook.com Flash column chromatography is a commonly used preparative technique for this purpose. chemicalbook.comresearchgate.net

Given the polar nature of the trifluoroacetamide (B147638) and the reactivity of the isocyanate group, careful selection of the stationary and mobile phases is critical.

Stationary Phase: Silica (B1680970) gel (230–400 mesh) is a standard choice for the purification of moderately polar organic compounds. chemicalbook.compolymersynergies.net

Mobile Phase (Eluent): A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, is effective. A common solvent system would be a mixture of hexanes and ethyl acetate (B1210297). The optimal ratio is determined beforehand using thin-layer chromatography (TLC) to ensure good separation of the desired product from impurities. researchgate.net

Isocyanates are sensitive to moisture and can react with protic solvents (like methanol (B129727) or water) to form carbamates or ureas. Therefore, anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) are necessary during the purification process to prevent degradation of the product.

Table 2: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description | Considerations |

|---|---|---|

| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography. polymersynergies.net |

| Mobile Phase | Hexanes/Ethyl Acetate | A gradient of increasing ethyl acetate concentration is typically used. |

| Sample Loading | Dry or concentrated in minimal solvent | Dry loading onto a small amount of silica gel is preferred to improve resolution. |

| Detection | Thin-Layer Chromatography (TLC) | Fractions are collected and analyzed by TLC with UV visualization to identify those containing the pure product. |

| Precautions | Anhydrous conditions | Use of oven-dried glassware and dry solvents is essential to prevent hydrolysis of the isocyanate group. |

Advanced Characterization Methods for Reaction Monitoring and Product Confirmation

Monitoring the progress of the reaction that synthesizes this compound is crucial for optimizing reaction conditions and maximizing yield. While TLC is a simple and effective tool for qualitative monitoring, more advanced techniques provide real-time, quantitative data. chemicalbook.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful process analytical technology (PAT) for monitoring isocyanate reactions in real time. chemicalbook.comCurrent time information in Bedford County, US. By inserting a probe directly into the reaction vessel, the characteristic and strong absorbance of the isocyanate functional group (–N=C=O) can be monitored continuously. chemicalbook.comresearchgate.net

Reaction Monitoring: The progress of the reaction can be tracked by observing the disappearance of the starting material's characteristic peaks and the appearance and growth of the strong isocyanate stretching vibration band, which typically appears around 2270 cm⁻¹. chemicalbook.com

Endpoint Determination: The reaction is considered complete when the concentration of the isocyanate product reaches a plateau, as indicated by the stabilization of its absorbance peak. Current time information in Bedford County, US. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over-reaction.

In addition to in-situ FTIR, other techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be used for reaction monitoring. oakwoodchemical.com Small aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed to determine the relative concentrations of starting materials, intermediates, and the final product, providing detailed kinetic information about the synthesis. oakwoodchemical.com

Mechanistic Investigations of Reactions Involving 4 Isocyanato 1 Trifluoroacetyl Piperidine

Elucidation of Reaction Pathways for Isocyanate Derivatization Processes

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. The central carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. The general mechanism for the derivatization of the isocyanate moiety in 4-isocyanato-1-(trifluoroacetyl)piperidine involves the nucleophilic addition to the carbon of the N=C=O group. wikipedia.orgrsc.org

The reaction is typically initiated by the attack of a nucleophile (Nu-H), such as an alcohol or an amine, on the electrophilic carbon atom of the isocyanate. This concerted step involves the breaking of the N=C π-bond and the formation of a new bond between the nucleophile and the carbon. Simultaneously, a proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, leading to the final derivatized product. kuleuven.bequora.com

Key Derivatization Pathways:

Reaction with Alcohols: In the presence of an alcohol (R'OH), the isocyanate group undergoes alcoholysis to form a carbamate (B1207046) (urethane) derivative. kuleuven.be The reaction proceeds via a transition state where the alcohol's oxygen attacks the isocyanate carbon, and the hydroxyl proton is transferred to the isocyanate nitrogen. acs.orgnih.gov

Reaction with Amines: Primary or secondary amines (R'R''NH) react readily with the isocyanate to form urea (B33335) derivatives. This reaction is typically very rapid and follows a similar nucleophilic addition mechanism. wikipedia.org

Reaction with Water: Hydrolysis of the isocyanate group occurs upon reaction with water. This process initially forms an unstable carbamic acid intermediate, which then rapidly decarboxylates (loses CO₂) to yield a primary amine, 4-amino-1-(trifluoroacetyl)piperidine. wikipedia.org

The reactivity of the isocyanate is significantly influenced by the electron-withdrawing trifluoroacetyl group on the piperidine (B6355638) ring. This group inductively pulls electron density away from the isocyanate, potentially increasing the electrophilicity of the carbonyl carbon and thus enhancing its reaction rate with nucleophiles compared to non-acylated analogs. rsc.org

Table 1: Proposed Products of Isocyanate Derivatization

Click to view interactive data table

| Nucleophile (Nu-H) | General Structure | Product Class | Specific Product Name |

|---|---|---|---|

| Methanol (B129727) | CH₃OH | Carbamate | Methyl (1-(trifluoroacetyl)piperidin-4-yl)carbamate |

| Ethanol | C₂H₅OH | Carbamate | Ethyl (1-(trifluoroacetyl)piperidin-4-yl)carbamate |

| Dimethylamine | (CH₃)₂NH | Urea | 1,1-Dimethyl-3-(1-(trifluoroacetyl)piperidin-4-yl)urea |

| Aniline | C₆H₅NH₂ | Urea | 1-Phenyl-3-(1-(trifluoroacetyl)piperidin-4-yl)urea |

| Water | H₂O | Amine (via Carbamic Acid) | 4-Amino-1-(trifluoroacetyl)piperidine |

Mechanistic Studies of Trifluoroacetyl Group Transformations

The trifluoroacetyl (TFA) group serves as a robust protecting group for the piperidine nitrogen. Its strong electron-withdrawing nature, imparted by the three fluorine atoms, significantly decreases the nucleophilicity and basicity of the nitrogen atom it is attached to. However, this same property makes the amide carbonyl carbon highly electrophilic and susceptible to cleavage under specific conditions.

The primary transformation involving the trifluoroacetyl group is its removal (deprotection) to liberate the free secondary amine, 4-isocyanatopiperidine. The mechanism for this transformation is typically a nucleophilic acyl substitution, most commonly achieved via hydrolysis under basic conditions.

Mechanism of Basic Hydrolysis:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) or another base (e.g., carbonate, alkoxide) attacks the highly electrophilic carbonyl carbon of the trifluoroacetyl group. This forms a tetrahedral intermediate.

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the cleavage of the carbon-nitrogen bond.

Protonation: The resulting piperidinyl anion is a strong base and is immediately protonated by water or another proton source in the medium to yield the deprotected piperidine product. The other product is trifluoroacetate (B77799).

The stability of the trifluoroacetate leaving group makes this deprotection process thermodynamically favorable. The reaction is generally considered irreversible.

Table 2: Conditions for Trifluoroacetyl Group Cleavage

Click to view interactive data table

| Reagent/Condition | Mechanism Type | Products |

|---|---|---|

| Potassium Carbonate (K₂CO₃) in Methanol/Water | Base-catalyzed Nucleophilic Acyl Substitution | 4-Isocyanatopiperidine + Potassium Trifluoroacetate |

| Sodium Hydroxide (NaOH) in Water | Base-catalyzed Nucleophilic Acyl Substitution | 4-Isocyanatopiperidine + Sodium Trifluoroacetate |

| Ammonia (NH₃) in Methanol | Nucleophilic Acyl Substitution (Aminolysis) | 4-Isocyanatopiperidine + Trifluoroacetamide (B147638) |

Computational Chemistry Approaches for Reaction Mechanism Prediction and Transition State Analysis

To rigorously investigate the reaction mechanisms of this compound without direct experimental observation, computational chemistry provides powerful predictive tools. Density Functional Theory (DFT) is a particularly well-suited method for modeling these reaction pathways. researchgate.networldscientific.com

Elucidating Reaction Pathways:

A computational study would begin by optimizing the ground state geometries of the reactants, such as this compound and a selected nucleophile (e.g., methanol). The potential energy surface of the reaction would then be explored to locate the transition state (TS) structure corresponding to the nucleophilic addition. oup.com The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its structure reveals the precise geometry of the atoms at the moment of bond-forming and bond-breaking. mdpi.com

Transition State Analysis:

Once a transition state is located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, the vibrational mode of which corresponds to the motion of the atoms along the reaction coordinate (e.g., the O-C bond forming and the N-H bond forming in the reaction with methanol). oup.com Following the reaction coordinate downhill from the transition state in both directions (Intrinsic Reaction Coordinate analysis) confirms that it connects the reactants to the desired products. mdpi.com

Table 3: Hypothetical DFT Data for Reaction with Methanol

Click to view interactive data table

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactants | This compound + CH₃OH | 0.0 | Separate molecules |

| Transition State (TS) | Structure at the peak of the energy barrier | +18.5 (Calculated Barrier) | Partially formed O-C and N-H bonds |

| Product | Methyl (1-(trifluoroacetyl)piperidin-4-yl)carbamate | -25.0 (Calculated Reaction Energy) | Fully formed carbamate |

Note: The energy values in Table 3 are hypothetical and serve to illustrate the type of data generated from a computational study. Actual values would require specific DFT calculations.

Future Research Directions and Emerging Trends in the Study of 4 Isocyanato 1 Trifluoroacetyl Piperidine

Development of Novel and Sustainable Synthetic Strategies for Analogues

The development of novel synthetic routes to analogues of 4-isocyanato-1-(trifluoroacetyl)piperidine is a key area for future research. Current synthetic methods, while effective, may have limitations in terms of substrate scope, efficiency, and environmental impact. Future strategies are expected to focus on sustainability and the introduction of diverse functionalities to the piperidine (B6355638) core.

One promising direction is the application of late-stage functionalization techniques. These methods would allow for the modification of the piperidine ring at various positions, leading to a wide array of analogues from a common intermediate. For instance, rhodium-catalyzed C-H activation could be explored to introduce substituents at the C2, C3, or C4 positions of the N-trifluoroacetyl piperidine scaffold before the introduction of the isocyanate group. nih.gov

Furthermore, the development of stereoselective syntheses will be crucial for creating enantiopure piperidine analogues. researchgate.netarkat-usa.org This could involve the use of chiral catalysts or starting materials derived from the chiral pool. The synthesis of enantiopure trisubstituted piperidines has been achieved through the reaction of chiral epoxyaziridines with α-amino esters, a strategy that could be adapted for the synthesis of precursors to this compound analogues. researchgate.netarkat-usa.org

The exploration of bio-based platform chemicals, such as furfural, for the synthesis of piperidine scaffolds represents a sustainable approach. nih.gov Research into catalytic systems that can convert renewable resources into functionalized piperidines could provide greener alternatives to traditional synthetic methods. nih.gov

Table 1: Potential Sustainable Synthetic Strategies for Piperidine Analogues

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

|---|---|---|

| Late-Stage C-H Functionalization | Access to diverse analogues from a common intermediate | Catalysis, Organic Synthesis |

| Asymmetric Synthesis | Production of enantiopure compounds for biological evaluation | Stereoselective Catalysis, Chiral Synthesis |

| Bio-based Feedstocks | Reduced environmental impact and reliance on petrochemicals | Green Chemistry, Biocatalysis |

Exploration of Undiscovered Reactivity Modes for the Isocyanate and Trifluoroacetyl Moieties

The isocyanate and trifluoroacetyl groups are highly reactive functional handles that offer a multitude of possibilities for chemical transformations. While the primary reactivity of the isocyanate group involves nucleophilic addition, there are numerous underexplored reaction pathways that could lead to novel molecular architectures.

Future research could focus on the participation of the isocyanate moiety in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions. These reactions would enable the construction of fused or spirocyclic ring systems, significantly increasing the molecular complexity of the products. The trifluoroacetyl group, with its strong electron-withdrawing nature, can influence the reactivity of the piperidine ring and the isocyanate group, potentially enabling unique reactivity patterns.

The trifluoroacetyl group itself can serve as a reactive site. For example, it could be a precursor for the generation of trifluoromethylated heterocycles through condensation reactions or be transformed into other functional groups under specific reaction conditions. Investigating the selective transformation of the trifluoroacetyl group in the presence of the isocyanate would open up new avenues for derivatization.

Multicomponent reactions (MCRs) involving this compound are another promising area. uu.nl MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step. uu.nl Designing new MCRs that incorporate this building block could lead to the efficient synthesis of libraries of diverse compounds for screening purposes. uu.nl

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated and high-throughput synthesis platforms is a critical step towards accelerating the discovery of new bioactive molecules. Automated systems can perform reactions, work-ups, and purifications with minimal human intervention, enabling the rapid synthesis and screening of large compound libraries. nih.govresearchgate.netnih.gov

The physical and chemical properties of this compound, such as its solubility and reactivity, will need to be carefully considered for its successful implementation in automated workflows. The development of standardized protocols and reaction conditions will be essential. High-throughput synthesis methods, often performed in parallel formats like 96-well plates, can be employed to systematically explore the chemical space around this scaffold. nih.gov

The use of solid-phase synthesis, where the piperidine core is attached to a solid support, could facilitate the purification process in an automated fashion. nih.gov This approach would involve anchoring a suitable precursor to the resin, followed by the introduction of the isocyanate and trifluoroacetyl groups, and subsequent cleavage to release the final product.

Table 2: Considerations for Automated Synthesis Integration

| Parameter | Importance for Automation | Potential Solution |

|---|---|---|

| Solubility | Ensures homogeneous reaction conditions in solution-phase synthesis. | Screening of various solvent systems. |

| Reactivity Kinetics | Determines reaction times and throughput. | Real-time reaction monitoring and optimization. |

| Purification | Streamlines the isolation of desired products. | Development of solid-phase synthesis routes or automated chromatography. |

Potential for Further Functionalization and Generation of Molecular Complexity for Academic Exploration

The structure of this compound offers multiple points for further functionalization, making it an excellent starting point for the generation of molecular complexity. The isocyanate group can react with a wide range of nucleophiles, including alcohols, amines, and thiols, to introduce diverse substituents.

Beyond simple nucleophilic additions, the resulting urea (B33335), carbamate (B1207046), or thiocarbamate linkages can be further modified. For example, intramolecular reactions could be designed to construct bicyclic or polycyclic systems. The combination of multicomponent reactions with subsequent complexity-generating transformations, such as ring-closing metathesis or intramolecular Diels-Alder reactions, could lead to the rapid construction of highly complex and diverse molecular scaffolds. uu.nl

The trifluoroacetyl group can also be a key element in strategies to increase molecular complexity. Its removal would unmask the piperidine nitrogen, allowing for the introduction of a different set of substituents. Alternatively, its transformation into other functional groups could pave the way for subsequent reactions. The site-selective functionalization of the piperidine ring itself, as mentioned earlier, would add another layer of diversity to the accessible molecules. nih.gov This multifaceted potential for elaboration makes this compound a valuable tool for academic research focused on the development of new synthetic methods and the construction of novel chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.